

Application Notes and Protocols for Trimethylethylammonium Iodide in Ionic Liquids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylethylammonium iodide*

Cat. No.: *B1203252*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylethylammonium iodide is a quaternary ammonium salt that, due to its ionic nature, can be utilized as an ionic liquid or a component thereof. Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics. These properties make them attractive for a wide range of applications, including as solvents and catalysts in organic synthesis, electrolytes in electrochemical devices, and potentially in drug delivery systems. This document provides an overview of the applications of **trimethylethylammonium iodide**, including detailed experimental protocols for its synthesis and use in phase-transfer catalysis. It should be noted that while the principles are broadly applicable, some of the detailed protocols provided are based on the closely related and more extensively studied tetramethylammonium iodide, and may require optimization for **trimethylethylammonium iodide**.

Data Presentation

Physicochemical Properties of Trimethylethylammonium Iodide and Related Compounds

Property	Trimethylethylammonium Iodide	Tetramethylammonium Iodide	Reference
CAS Number	51-93-4	75-58-1	[1] [2]
Molecular Formula	C ₅ H ₁₄ IN	C ₄ H ₁₂ IN	[1] [2]
Molecular Weight	215.08 g/mol	201.05 g/mol	[1] [2]
Appearance	Not specified	White to light yellow crystalline powder	[2]
Melting Point	Not specified	>300 °C (decomposes)	[2]
Solubility	Not specified	Sparingly soluble in water and ethanol; Insoluble in chloroform and diethyl ether	[2]

Acute Toxicity Data

Compound	Test Type	Route of Exposure	Species	Dose	Reference
Trimethylethyl ammonium iodide	LD50	Intraperitoneal	Mouse	40 mg/kg	[3]
Tetramethylammonium iodide	LD50	Intravenous	Rat	3.56 mg/kg	[4]

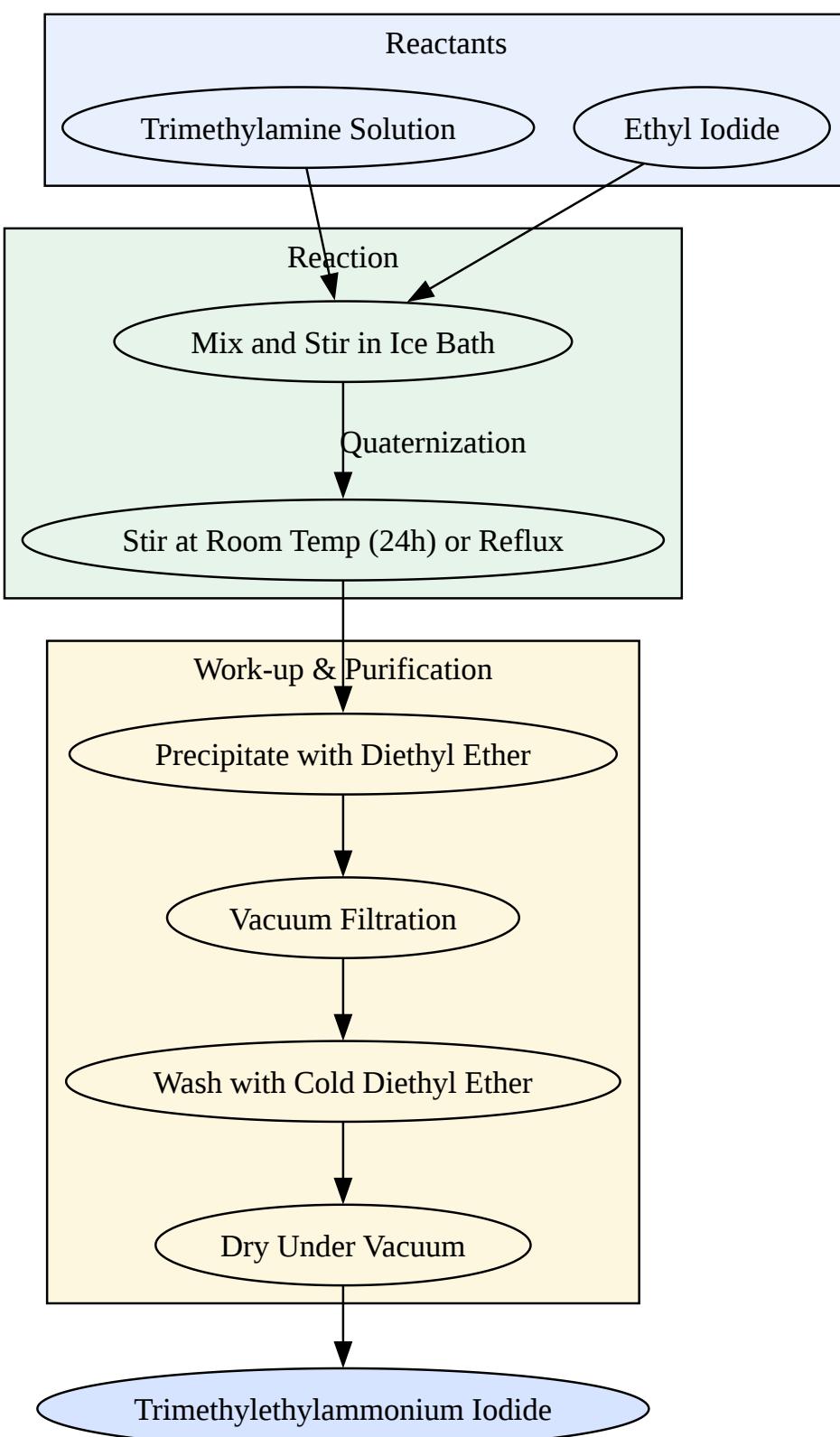
Experimental Protocols

Protocol 1: Synthesis of Trimethylethylammonium Iodide

This protocol describes the synthesis of **trimethylethylammonium iodide** via the quaternization of trimethylamine with ethyl iodide.

Materials:

- Trimethylamine (solution in a suitable solvent, e.g., THF or ethanol)
- Ethyl iodide
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask


Procedure:

- In a round-bottom flask, dissolve trimethylamine in a suitable anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of ethyl iodide to the cooled solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours.
- If a precipitate forms, the reaction is complete. If not, gently reflux the mixture for 2-4 hours.
- Cool the reaction mixture to room temperature.

- Precipitate the product by adding an excess of anhydrous diethyl ether.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the product with cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified **trimethylethylammonium iodide** under vacuum.

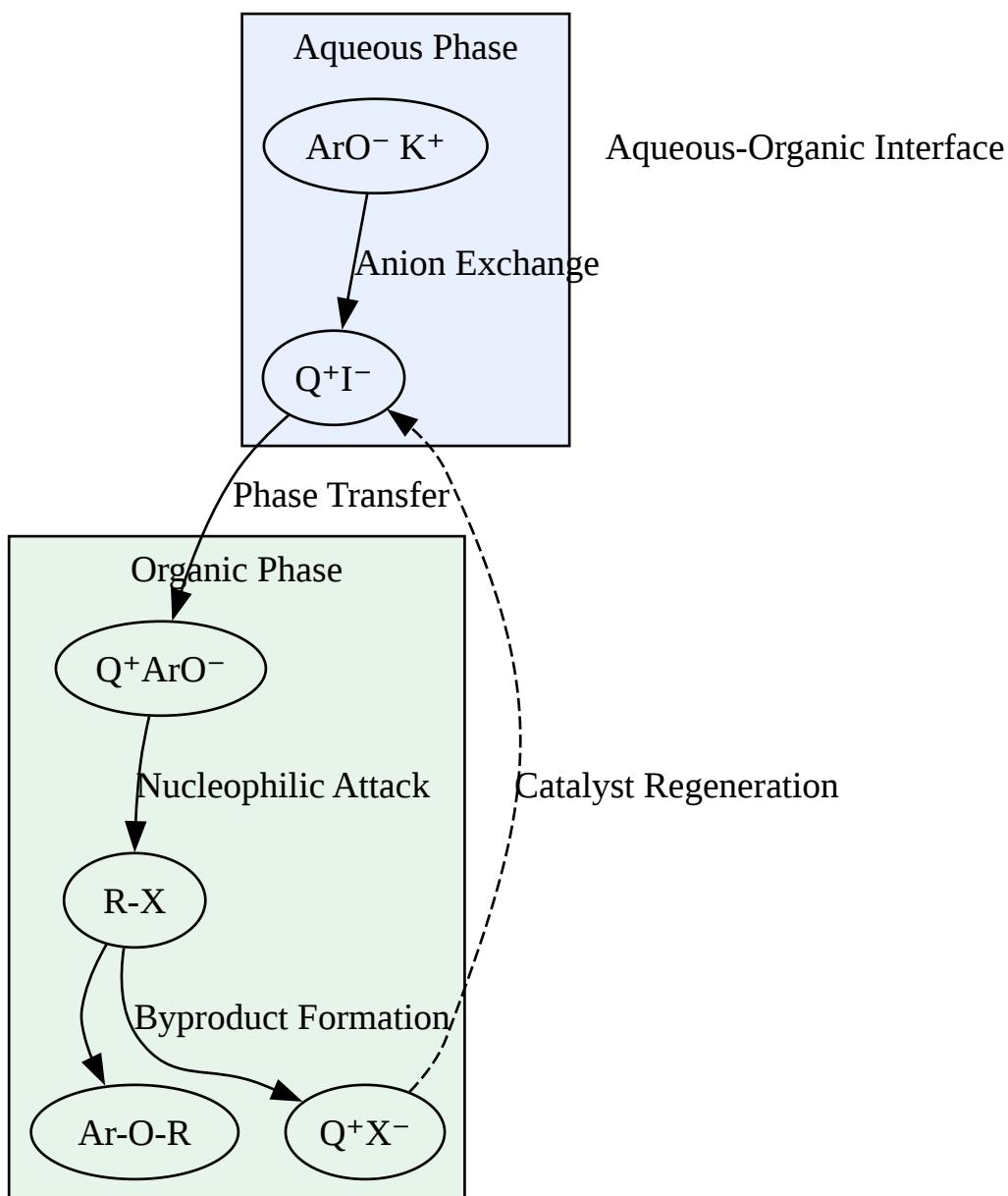
Characterization:

The identity and purity of the synthesized **trimethylethylammonium iodide** can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

[Click to download full resolution via product page](#)

Protocol 2: Application in Phase-Transfer Catalysis (Adapted from Tetramethylammonium Iodide Protocols)

This protocol outlines the use of a quaternary ammonium iodide as a phase-transfer catalyst for the Williamson ether synthesis.


Materials:

- Phenol (or a substituted phenol)
- Alkyl halide (e.g., 1-bromobutane)
- Potassium carbonate (K_2CO_3)
- **Trimethylethylammonium iodide** (catalyst)
- Toluene
- Deionized water
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of **trimethylethylammonium iodide** (e.g., 5 mol%).

- Add toluene as the solvent.
- Reagent Addition: With vigorous stirring, add the alkyl halide (1.1 eq) to the mixture at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain vigorous stirring.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Filter the solid potassium carbonate and wash the filter cake with a small amount of toluene.
 - Combine the filtrate and the washings and transfer to a separatory funnel.
 - Wash the organic phase sequentially with deionized water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
 - The crude product can be further purified by column chromatography or distillation.

[Click to download full resolution via product page](#)

Application Notes

Use in Organic Synthesis

Trimethylethylammonium iodide, like other quaternary ammonium salts, can function as a phase-transfer catalyst (PTC). In this role, it facilitates the reaction between two reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation forms an ion pair with a reactant in the aqueous phase,

transporting it into the organic phase where it can react with the organic-soluble substrate. This can lead to increased reaction rates, milder reaction conditions, and improved yields.

Electrochemical Applications

Quaternary ammonium iodides are often used as supporting electrolytes in non-aqueous electrochemical systems due to their good ionic conductivity and wide electrochemical windows. While specific data for **trimethylethylammonium iodide** is limited, related compounds like tetramethylammonium iodide are employed in applications such as batteries and capacitors. The choice of the cation and anion can significantly influence the electrolyte's properties, including its viscosity, conductivity, and stability.

Potential in Drug Delivery

The use of ionic liquids in drug delivery is an emerging area of research.^[5] Their ability to enhance the solubility and permeability of drugs makes them potential candidates as drug delivery vehicles.^[6] The tunable nature of ionic liquids allows for the design of task-specific structures that could improve drug stability and facilitate targeted delivery. However, the biocompatibility and potential toxicity of any new ionic liquid, including **trimethylethylammonium iodide**, would need to be thoroughly investigated before it could be considered for pharmaceutical applications. Currently, there is a lack of specific research on the use of **trimethylethylammonium iodide** in drug delivery.

Biological Signaling Pathways

There is currently no available scientific literature to suggest that **trimethylethylammonium iodide** is involved in or used to study any biological signaling pathways. The primary applications of this and similar quaternary ammonium iodides are in the fields of chemistry and materials science.

Concluding Remarks

Trimethylethylammonium iodide is a quaternary ammonium salt with potential applications as an ionic liquid in various fields, most notably in organic synthesis as a phase-transfer catalyst and in electrochemistry as a supporting electrolyte. While detailed experimental data and protocols specifically for this compound are not as abundant as for its close analog, tetramethylammonium iodide, the general principles and methodologies are transferable.

Further research is needed to fully characterize its properties and explore its potential in other areas, such as drug delivery, with a critical evaluation of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. N,N,N-Trimethylethanaminium iodide | CAS#:51-93-4 | Chemsoc [chemsoc.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Trimethylethylammonium Iodide in Ionic Liquids]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1203252#use-of-trimethylethylammonium-iodide-in-ionic-liquids>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com